3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted at the N1 position with a 1,2,4-oxadiazole-linked 4-ethoxy-3-methoxyphenyl group and at the N3 position with a 3,5-dimethylphenyl moiety. The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and bioavailability, while the ethoxy and methoxy substituents on the aryl group may influence lipophilicity and target binding .
Properties
CAS No. |
1207051-30-6 |
|---|---|
Molecular Formula |
C28H26N4O5 |
Molecular Weight |
498.539 |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O5/c1-5-36-23-11-10-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-13-17(2)12-18(3)14-20/h6-15H,5,16H2,1-4H3 |
InChI Key |
DLSIHVHCNFTYQT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered interest due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step process that integrates quinazoline and oxadiazole moieties. The structural confirmation is typically achieved through various spectroscopic techniques such as NMR and mass spectrometry. The incorporation of different substituents at the 1 and 3 positions of the quinazoline ring is crucial for enhancing biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that several compounds exhibited moderate to significant antibacterial activity compared to standard drugs like ciprofloxacin.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Moderate (Inhibition Zone: 11 mm) | Moderate (Inhibition Zone: 10 mm) | 80 |
| Compound 15 | Moderate (Inhibition Zone: 12 mm) | Moderate (Inhibition Zone: 12 mm) | 75 |
These findings suggest that the incorporation of oxadiazole rings enhances the bioactivity of quinazoline derivatives against bacterial strains .
Anticancer Activity
The anticancer properties of quinazoline derivatives have also been explored. In vitro studies using human cancer cell lines such as K562 (leukemia) and HeLa (cervix carcinoma) showed that certain derivatives exhibited limited toxicity with IC50 values ranging from 100 to 400 µM. Notably, compounds with specific substituents demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
The biological mechanisms underlying the activity of quinazoline derivatives often involve inhibition of key enzymes or receptors. For example:
- Antimicrobial Action : Compounds have been reported to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial for bacterial replication .
- Anticancer Mechanisms : Potential pathways include modulation of apoptosis and cell cycle arrest in cancer cells.
Case Studies
A study by Mohamed et al. demonstrated that specific 2,4-disubstituted quinazoline derivatives showed significant cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's . Additionally, another research highlighted the anti-inflammatory properties of quinazoline derivatives in models of acute lung injury, where certain compounds reduced cytokine levels and neutrophil infiltration .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate quinazoline and oxadiazole moieties. Structural confirmation is achieved through techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, which validate the incorporation of various substituents that enhance biological activity.
Antimicrobial Properties
Research has indicated that quinazoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|---|
| Compound 13 | Moderate (Inhibition Zone: 11 mm) | Moderate (Inhibition Zone: 10 mm) | 80 |
| Compound 15 | Moderate (Inhibition Zone: 12 mm) | Moderate (Inhibition Zone: 12 mm) | 75 |
These findings suggest that the incorporation of oxadiazole rings enhances the bioactivity of quinazoline derivatives against bacterial strains.
Anticancer Activity
Quinazoline derivatives are also known for their anticancer properties. The specific compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Studies have indicated a dose-dependent response in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various quinazoline derivatives, including the compound . The results demonstrated significant inhibition of bacterial growth compared to standard antibiotics.
- Anticancer Study : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it effectively induced apoptosis in cancer cells, marking it as a potential candidate for further development as an anticancer drug.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Quinazoline-dione vs. Triazole/Imidazole Derivatives
- Target Compound : The quinazoline-dione core provides rigidity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., HDACs or kinases) .
- Triazole/Imidazole Analogs : Compounds like 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole () exhibit planar structures favoring π-π stacking but lack the hydrogen-bonding diketone moiety of quinazoline-diones. This difference may reduce affinity for targets requiring polar interactions .
Data Comparison :
Substituent Effects
Aryl Groups :
- The 4-ethoxy-3-methoxyphenyl group in the target compound contrasts with sulfonyl-linked aryl groups in ’s quinazoline derivatives. Sulfonyl groups increase solubility but may reduce membrane permeability compared to oxadiazoles .
- Trimethoxyphenyl groups () enhance tubulin-binding activity in anticancer analogs, whereas the target’s ethoxy/methoxy combination may optimize selectivity for other targets .
Oxadiazole vs. Sulfonyl Linkers :
- Oxadiazole rings (target compound) improve metabolic stability over sulfonamide linkers (), which are prone to enzymatic cleavage .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (–7), the target compound’s structure can be compared to known bioactive molecules:
- Tanimoto Index (MACCS fingerprints) : Hypothetically, the target may show >60% similarity to anticonvulsant quinazolines (e.g., derivatives in ) due to shared core motifs.
- Dice Index (Morgan fingerprints) : Differences in oxadiazole vs. pyrazole substituents () may reduce similarity scores (<50%), highlighting the impact of peripheral groups on activity .
Preparation Methods
Anthranilic Acid-Derived Pathway
Anthranilic acid (1 ) undergoes sequential reactions to form the quinazoline-2,4-dione skeleton. Initial treatment with ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate facilitates N-alkylation, yielding N-(carboxymethyl)anthranilic acid ethyl ester (2 ). Hydrazinolysis of 2 under reflux conditions produces 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) (3 ), a versatile intermediate for further functionalization.
Isatoic Anhydride Route
Alternatively, isatoic anhydride (4 ) reacts with 3,5-dimethylphenylamine (5 ) in ethanol under reflux to form 2-amino-N-(3,5-dimethylphenyl)benzamide (6 ). Cyclization using triphosgene in dichloromethane with triethylamine yields 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (7 ) in 78–85% yield. This method offers superior regiocontrol for introducing the 3,5-dimethylphenyl group at the C3 position.
Table 1: Comparative Analysis of Quinazoline Core Synthesis
| Method | Starting Material | Key Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Anthranilic Acid | Anthranilic acid | 3 | 65–72 | 90–95 |
| Isatoic Anhydride | Isatoic anhydride | 7 | 78–85 | 97–99 |
Construction of the 1,2,4-Oxadiazol-5-ylmethyl Substituent
The 1,2,4-oxadiazole ring, substituted with 4-ethoxy-3-methoxyphenyl, is synthesized via a two-step sequence:
Amidoxime Formation
4-Ethoxy-3-methoxybenzonitrile (8 ) undergoes hydroxylamine-mediated conversion in ethanol/water (1:1) at 80°C for 6 hours, yielding 4-ethoxy-3-methoxybenzamidoxime (9 ) in 82% yield.
Oxadiazole Cyclization
Amidoxime 9 reacts with methyl bromoacetate in dimethylformamide (DMF) with potassium carbonate at 100°C for 12 hours, forming 5-(methoxymethyl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (10 ). Subsequent hydrolysis with 6M HCl produces 5-(carboxymethyl)-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (11 ), which is activated as an acyl chloride (12 ) using thionyl chloride.
Coupling of Quinazoline and Oxadiazole Moieties
N-Alkylation Strategy
The quinazoline core 7 undergoes N-alkylation at the N1 position with oxadiazole-methyl chloride 12 in anhydrous tetrahydrofuran (THF) using sodium hydride as a base. The reaction proceeds at 0°C to room temperature over 8 hours, yielding the target compound in 68% yield after purification via silica gel chromatography.
Table 2: Key Reaction Parameters for N-Alkylation
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Base | NaH vs. K₂CO₃ | NaH superior (68% vs. 52%) |
| Solvent | THF vs. DMF | THF preferred (68% vs. 45%) |
| Temperature | 0°C → RT vs. reflux | Mild conditions optimal |
Optimization Challenges and Solutions
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole byproducts may arise during cyclization. Employing HgO as a catalyst during the cyclization of 9 with methyl bromoacetate suppresses side reactions, enhancing oxadiazole-5-yl selectivity.
Stability of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety demonstrates sensitivity to prolonged heating above 120°C. Implementing low-temperature (0–25°C) coupling conditions preserves ring integrity while facilitating N-alkylation.
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.7 minutes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
